molecular formula C9H11NO B1620460 Ethyl benzimidate CAS No. 825-60-5

Ethyl benzimidate

Cat. No. B1620460
CAS RN: 825-60-5
M. Wt: 149.19 g/mol
InChI Key: CQBWPUJYGMSGDU-UHFFFAOYSA-N
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Description

Ethyl benzimidate hydrochloride is used in the preparation of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate by reacting with ®-ethyl cysteine hydrochloride . It also reacts with D-penicillamine methyl ester hydrochloride and triethylamine to prepare methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate . It is used as an intermediate for organic synthesis .


Molecular Structure Analysis

Ethyl benzimidate has a molecular formula of C9H11NO . Its average mass is 149.190 Da and its monoisotopic mass is 149.084061 Da .


Chemical Reactions Analysis

Ethyl benzimidate hydrochloride reacts with ®-ethyl cysteine hydrochloride in ethanol to yield (4 R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It also reacts with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .

Scientific Research Applications

1. Toxicological Research

Ethyl benzimidate, specifically ethylphenidate, has been studied for its toxicological effects. Research has focused on its association with fatalities, revealing its presence in a range of concentrations in post-mortem femoral blood. These studies contribute to the understanding of ethylphenidate's impact in forensic science and toxicology (Maskell et al., 2016).

2. Anesthesia and Analgesia Research

Investigations into benzocaine, a derivative of ethyl benzimidate, have explored its use as an anesthetic. Studies have identified potential side effects like methemoglobinemia, a condition affecting oxygen delivery in the blood, thereby extending our understanding of the risks and benefits of benzocaine in medical procedures (Kuschner et al., 2000).

3. Pharmacological Research

Research on derivatives of ethyl benzimidate, such as ethosuximide, has provided insights into their pharmacological properties. Ethosuximide, a substituted succinimide, is used in epilepsy treatment, demonstrating the relevance of ethyl benzimidate derivatives in developing anticonvulsant medications. This research contributes to the therapeutic management of epilepsy (Latham & Macpherson, 1974).

4. Oncological Research

Studies involving ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) amino]benzoate, another ethyl benzimidate derivative, have shown its potential in gastroprotective activities against gastric mucosal ulcer in rats. This suggests its possible application in developing treatments for gastric ulcers and related gastrointestinal disorders (Halabi et al., 2014).

5. Neuropharmacological Research

Ethyl benzimidate derivatives like benzodiazepines have been researched for their anxiolytic properties. Studies have explored their potential in treating anxiety disorders, expanding our knowledge of neuropharmacology and the development of psychiatric medications (Lippa et al., 2005).

Mechanism of Action

While specific information on the mechanism of action of Ethyl benzimidate was not found, it’s worth noting that benzocaine, a compound with a similar structure, exhibits triple action including pain relieving, antioxidative, and antimicrobial activity .

Safety and Hazards

Ethyl benzimidate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBWPUJYGMSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863519
Record name Ethyl benzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825-60-5
Record name Ethyl benzimidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL BENZIMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RX5T6F5DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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